![molecular formula C12H9BrN4O2 B4228732 6-bromo-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228732.png)

6-bromo-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

説明

“6-bromo-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a compound that belongs to the family of pyrazolo[1,5-a]pyrimidines . These compounds have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology . They have tunable photophysical properties .

Synthesis Analysis

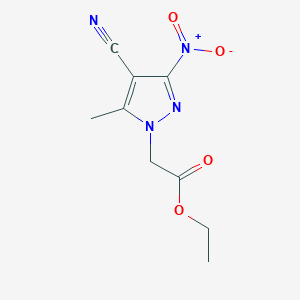

The synthesis of pyrazolo[1,5-a]pyrimidines involves simpler and greener synthetic methodologies . The synthesis pathways allow structural diversity and a synergic effect between new synthetic routes and the possible applications of these compounds . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

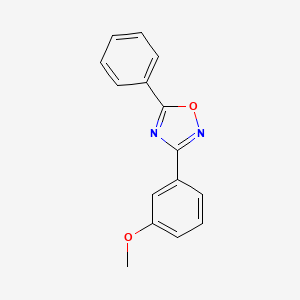

The molecular formula of “6-bromo-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is C12H9BrN4O2 . The average mass is 321.129 Da and the monoisotopic mass is 319.990875 Da .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are influenced by electron-donating groups (EDGs) at position 7 on the fused ring which improve both the absorption and emission behaviors . The regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .科学的研究の応用

Fluorescent Probes and Imaging Agents

The pyrazolo[1,5-a]pyrimidine scaffold has gained attention as a strategic compound for optical applications. Specifically, this compound family exhibits several key characteristics:

- Solid-State Emission Intensities : Certain derivatives allow for good solid-state emission intensities, making them suitable for designing solid-state emitters .

Biological Applications

The pyrazolo[1,5-a]pyrimidine core has been explored in various biological contexts:

- Cancer Therapeutics : Researchers have investigated these compounds for their potential in cancer treatment. Recent studies have even identified their use as lipid droplet biomarkers for cancer cells .

- Antimicrobial Agents : The pyrazolo[1,5-a]pyrimidine moiety has shown promise as an antimicrobial agent .

- Antioxidants : These compounds exhibit antioxidant properties, which could be valuable in combating oxidative stress-related diseases .

Medicinal Applications

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to various areas:

- Neuroprotective Effects : These compounds may play a role in neuroprotection and Alzheimer’s disease treatment .

- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study

- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential anticancer agents

- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold

作用機序

Target of Action

It is known that pyrazolo[1,5-a]pyrimidines (pps) are strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .

Mode of Action

It is known that the photophysical properties of pps can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Biochemical Pathways

It is known that fluorescent organic compounds, such as pps, have been a major focus of research related to materials science and biological interactions . They have a wide range of applications, from ionic or molecular sensing to bioimaging applications, and from the organic light-emitting devices to bio-macromolecular interactions .

Result of Action

It is known that pps bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Action Environment

It is known that the stability of pps under exposure to extreme ph was studied and the behavior was followed by the relative fluorescence intensity .

特性

IUPAC Name |

6-bromo-N-(furan-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN4O2/c13-8-4-14-11-10(6-16-17(11)7-8)12(18)15-5-9-2-1-3-19-9/h1-4,6-7H,5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTQLIMCDOZHJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=C3N=CC(=CN3N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4228650.png)

![ethyl 6-{[(2-chlorobenzyl)amino]methyl}-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228652.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(methylthio)benzamide](/img/structure/B4228661.png)

![3-[(2-aminophenyl)thio]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4228668.png)

![ethyl 5-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4228682.png)

![1'-allyl-7-fluoro-2-(2-phenylethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4228711.png)

![1-(2-{[4-(4-methylphenyl)-5-pyridin-4-ylpyrimidin-2-yl]amino}ethyl)piperidin-4-ol](/img/structure/B4228728.png)

![N-(3-chloro-4-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228735.png)

![N-{2-methyl-4-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4228743.png)